alpha-Methylcinnamaldehyde
Overview
Description
Alpha-Methylcinnamaldehyde: is an organic compound with the molecular formula C10H10O . It is a yellow oil-like liquid with a characteristic cinnamon-type odor and a soft, spicy flavor . This compound is widely used in the fragrance industry due to its pleasant aroma and is also found in peppermint oil, sherry, and mint .
Mechanism of Action
Target of Action
Alpha-Methylcinnamaldehyde is an α-substituted derivative of Cinnamaldehyde . It has been identified as an inhibitor of mushroom tyrosinase , an enzyme that plays a key role in the production of melanin. This suggests that the primary target of this compound is the tyrosinase enzyme.
Mode of Action
It is known that many tyrosinase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols, which is a crucial step in melanin synthesis .
Biochemical Pathways
This compound likely affects the melanin biosynthesis pathway by inhibiting the action of tyrosinase . This could lead to a decrease in melanin production, which might have implications for skin pigmentation and other melanin-related processes.
Pharmacokinetics
It is known that the compound is a yellow liquid and is insoluble in water This suggests that it may have limited bioavailability when administered orally or topically
Result of Action
The primary molecular effect of this compound is likely the inhibition of tyrosinase, leading to a decrease in melanin production . This could potentially result in changes to skin pigmentation. Additionally, this compound has been reported to have antifungal activity , suggesting it may have additional cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by exposure to strong oxidizing agents and strong bases . Furthermore, its efficacy may be influenced by the specific conditions of its storage and administration, given its insolubility in water .
Biochemical Analysis
Biochemical Properties
Alpha-Methylcinnamaldehyde interacts with various enzymes and proteins. For instance, it is involved in enzymatic reduction processes, where it interacts with cloned and overexpressed ene-reductases . The nature of these interactions involves the reduction of this compound derivatives, leading to the synthesis of nonracemic aryl-substituted alpha-methyldihydrocinnamaldehyde derivatives .
Cellular Effects
It is known that the compound plays a role in the synthesis of olfactory principles, which suggests that it may influence cell function in olfactory cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes such as ene-reductases . These interactions lead to the reduction of this compound and its derivatives, which is a key step in the synthesis of certain olfactory principles .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in enzymatic reduction processes, suggesting that its effects may change over time as these reactions proceed .
Metabolic Pathways
This compound is involved in the enzymatic reduction pathway, where it interacts with ene-reductases . This interaction leads to the reduction of this compound and its derivatives, which are then used in the synthesis of olfactory principles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation of Benzaldehyde and Propionic Aldehyde: Alpha-Methylcinnamaldehyde can be synthesized by condensing benzaldehyde with propionic aldehyde in the presence of a 1% caustic soda solution.
Controlled Hydrogenation of Alpha-Methylcinnamic Aldehyde: Another method involves the controlled hydrogenation of alpha-methylcinnamic aldehyde.
Industrial Production Methods: The industrial production of this compound often involves the same synthetic routes mentioned above, with optimizations for higher yield and cost-effectiveness. The process is designed to be simple, convenient, and environmentally friendly, with a high yield rate of up to 82.4% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Methylcinnamaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in various substitution reactions, particularly involving the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products:
Oxidation: Formation of alpha-methylcinnamic acid.
Reduction: Formation of alpha-methylcinnamyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Alpha-Methylcinnamaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cinnamaldehyde: Similar in structure but lacks the methyl group at the alpha position.
Cinnamic Acid: The carboxylic acid derivative of cinnamaldehyde.
Alpha-Methylcinnamic Acid: The oxidized form of alpha-Methylcinnamaldehyde.
Uniqueness: this compound is unique due to its specific structural modification (methyl group at the alpha position), which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUMOWNVWOXZAU-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018359 | |
Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |
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Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenal, 2-methyl-3-phenyl- | |
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Record name | alpha-Methylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
302 °F at 100 mmHg (NTP, 1992) | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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Flash Point |
175 °F (NTP, 1992) | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20634 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Methylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040 | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Methylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
101-39-3, 15174-47-7 | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
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Record name | α-Methyl-trans-cinnamaldehyde | |
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Record name | 2-Propenal, 2-methyl-3-phenyl- | |
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Record name | alpha-Methylcinnamaldehyde | |
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Record name | 2-Propenal, 2-methyl-3-phenyl- | |
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Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |
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Record name | (2E)-2-methyl-3-phenylacrylaldehyde | |
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Record name | α-methylcinnamaldehyde | |
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Record name | .ALPHA.-METHYLCINNAMALDEHYDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the stereochemical outcome of alpha-methylcinnamaldehyde reduction using ene-reductases?
A1: The stereochemical outcome of the reduction depends on the specific ene-reductase used. For instance, using the old-yellow-enzyme (OYE) homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato yields primarily the (R)-enantiomer of the alpha-methyldihydrocinnamaldehyde derivative. [] Conversely, isoenzyme OPR3, nicotinamide 2-cyclohexene-1-one reductase NCR from Zymomonas mobilis, and yeast OYE isoenzymes 1-3 primarily produce the (S)-enantiomer under optimized conditions. [] This highlights the importance of enzyme selection for controlling the stereochemistry of the product.
Q2: How does this compound, as well as its alpha-bromo, alpha-chloro derivatives, interact with the enzyme tyrosinase?
A2: this compound and its alpha-bromo and alpha-chloro derivatives act as reversible inhibitors of mushroom tyrosinase. [] They achieve this by reducing both the monophenolase and diphenolase activities of the enzyme. [] Mechanistic studies, including UV-scanning, fluorescence quenching, and molecular docking, suggest that these compounds bind to the active site of tyrosinase and interfere with the formation of o-quinones, ultimately inhibiting the enzyme's activity. []
Q3: Can this compound undergo hydrophosphination reactions, and what is the stereochemical outcome?
A3: Yes, this compound undergoes hydrophosphination with diphenylphosphine (Ph2PH) to yield a mixture of diastereomers of the tertiary phosphine product Ph2PCH(Ph)CH(Me)CHO. [] The reaction predominantly favors the formation of the S,S- and R,R- diastereomers. [] The stereoselectivity is attributed to steric factors during the addition of Ph2PH across the carbon-carbon double bond of this compound.
Q4: Does the geometry of cinnamaldehyde analogs influence their interaction with alcohol dehydrogenases?
A4: Yes, alcohol dehydrogenases exhibit significant geometric specificity towards cinnamaldehyde and its analogs. [] Studies using yeast, horse liver, and Leuconostoc mesenteroides alcohol dehydrogenases demonstrate a strong preference for the trans isomer of cinnamaldehyde over the cis isomer in reduction reactions. [] This selectivity is also observed with this compound, indicating that the trans geometry is crucial for optimal interaction with the enzyme's active site. []
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